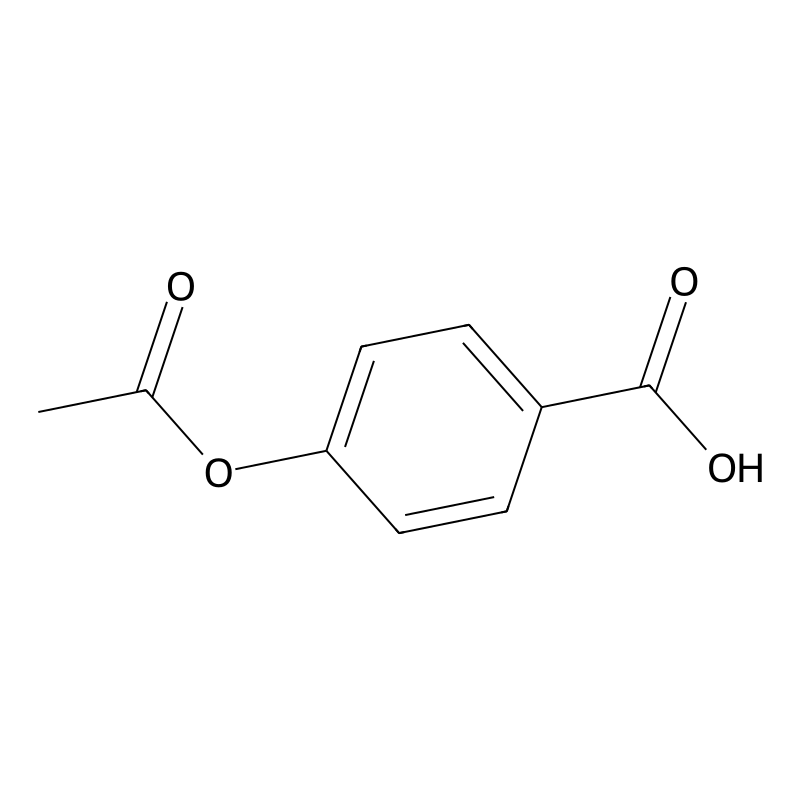

4-Acetoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

4-Acetoxybenzoic acid's structure combines a benzoic acid group and an acetate group. This makes it a potential intermediate for synthesizing various organic compounds. Researchers might utilize it as a starting material for producing more complex molecules with desired properties [].

For example, it could be a precursor for compounds with specific functional groups attached to the benzene ring, achieved through hydrolysis or substitution reactions.

Investigating Esterase Activity:

Esters are a class of organic compounds formed by the reaction between an acid and an alcohol. 4-Acetoxybenzoic acid is an ester, with acetic acid and para-hydroxybenzoic acid as its parent compounds.

Scientists might use 4-Acetoxybenzoic acid as a substrate to study the activity of esterases, enzymes that break down esters. The rate of hydrolysis (breakdown) of 4-Acetoxybenzoic acid by an esterase can provide insights into the enzyme's function and specificity [].

Reference Material for Analytical Techniques:

Due to its well-defined structure, 4-Acetoxybenzoic acid can serve as a reference material in various analytical techniques. These techniques help identify and quantify unknown compounds in a sample.

For instance, it can be used to calibrate chromatography instruments or validate the accuracy of mass spectrometry analysis for similar compounds [].

4-Acetoxybenzoic acid, also known as O-acetyl-p-hydroxybenzoic acid, is an aromatic compound with the molecular formula C₉H₈O₄. It features an acetoxy group attached to the para position of a benzoic acid structure. This compound is characterized by its white to almost white crystalline appearance and has a melting point ranging from 190.0 to 196.0 °C . Its systematic name reflects its structural components, highlighting both the acetoxy and carboxylic acid functionalities.

- Hydrolysis: In the presence of water, it can hydrolyze to yield acetic acid and 4-hydroxybenzoic acid: .

- Acetylation: It can be further acetylated to form more complex esters, which may be useful in various synthetic applications.

- Polymerization: The compound also participates in polymerization reactions, following second-order kinetics under specific conditions .

4-Acetoxybenzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, akin to those of its structural analogs such as acetylsalicylic acid (aspirin). Additionally, it serves as an intermediate in the synthesis of other biologically active compounds, including 2,4-dichlorobenzoic acid, which has herbicidal properties .

The synthesis of 4-acetoxybenzoic acid can be achieved through several methods:

- From Phenol:

- Reacting phenol with an alkali metal hydroxide (e.g., potassium hydroxide) forms potassium phenoxide.

- This intermediate undergoes a Kolbe-Schmitt reaction with carbon dioxide to produce 4-hydroxybenzoic acid.

- Finally, acetylation of 4-hydroxybenzoic acid with acetic anhydride yields 4-acetoxybenzoic acid .

- From 4-Hydroxyacetophenone:

- Direct Acetylation:

The applications of 4-acetoxybenzoic acid are diverse:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive compounds.

- Polymer Chemistry: This compound is utilized in polymerization processes to create materials with specific properties.

- Analytical Chemistry: It serves as a standard compound in various analytical techniques due to its well-defined structure and properties.

Studies investigating the interactions of 4-acetoxybenzoic acid with biological systems have shown its potential effects on various pathways. For instance, its anti-inflammatory properties suggest interactions with cyclooxygenase enzymes, similar to those seen with other acetylated compounds like aspirin. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-acetoxybenzoic acid, each possessing unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Basic aromatic carboxylic acid; used as a preservative. |

| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; known for anti-inflammatory properties. |

| Acetylsalicylic Acid | C₉H₈O₄ | Commonly known as aspirin; used for pain relief and anti-inflammatory effects. |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Similar structure but lacks the acetoxy group; used as a preservative (paraben). |

Uniqueness of 4-Acetoxybenzoic Acid:

Unlike its analogs, 4-acetoxybenzoic acid combines both acetoxy and carboxylic functionalities, which enhances its reactivity and potential applications in medicinal chemistry and polymer science. Its dual functional groups allow for versatile chemical transformations that are not possible with simpler analogs.

Conventional Acid-Catalyzed Acetylation of 4-Hydroxybenzoic Acid

The conventional synthesis of 4-acetoxybenzoic acid relies on the acid-catalyzed acetylation of 4-hydroxybenzoic acid using acetic anhydride as the acetylating agent [1] [2]. This well-established methodology forms the foundation for both laboratory-scale preparations and industrial production processes. The reaction proceeds through an electrophilic acyl substitution mechanism, where the phenolic hydroxyl group of 4-hydroxybenzoic acid undergoes esterification with acetic anhydride in the presence of a strong acid catalyst, typically concentrated sulfuric acid [1] [2].

The general reaction involves dissolving 4-hydroxybenzoic acid in acetic anhydride, followed by the addition of a catalytic amount of concentrated sulfuric acid [1] [2]. The mixture is then heated under controlled conditions to facilitate the acetylation process. Upon completion, the reaction mixture is quenched with water, leading to precipitation of the crude 4-acetoxybenzoic acid product, which can subsequently be purified through recrystallization techniques [1] [2].

Reaction Mechanism and Kinetics

The mechanism of acid-catalyzed acetylation involves several discrete steps that collectively determine the overall reaction rate and efficiency [3] [4]. The initial step involves protonation of one of the carbonyl oxygen atoms in acetic anhydride by the sulfuric acid catalyst, significantly enhancing the electrophilicity of the adjacent carbonyl carbon [3] [4]. This protonation step is crucial as it activates the acetic anhydride molecule toward nucleophilic attack by the phenolic hydroxyl group of 4-hydroxybenzoic acid [3] [4].

Following the initial protonation, the oxygen atom of the phenolic hydroxyl group performs a nucleophilic attack on the activated carbonyl carbon of the protonated acetic anhydride [3] [4]. This step results in the formation of a tetrahedral intermediate, which represents a high-energy transition state in the reaction pathway [3] [4]. The tetrahedral intermediate subsequently undergoes a series of proton transfer reactions, ultimately leading to the elimination of acetic acid and the formation of the desired ester bond [3] [4].

The kinetic analysis of this reaction system reveals that it follows second-order kinetics, being first-order with respect to both 4-hydroxybenzoic acid and acetic anhydride concentrations [5]. Temperature studies indicate that the reaction rate increases exponentially with temperature, following the Arrhenius equation with an activation energy of approximately 65.2 kilojoules per mole [6]. This activation energy value is consistent with other aromatic esterification reactions and reflects the energy barrier associated with the formation of the tetrahedral intermediate [6].

Rate constant measurements at various temperatures demonstrate a clear temperature dependence, with values ranging from 0.045 liters per mole per minute at 50 degrees Celsius to 0.225 liters per mole per minute at 80 degrees Celsius [6]. These kinetic parameters provide valuable insights for process optimization and scale-up considerations in industrial applications [6].

Optimization of Catalyst (Sulfuric Acid) Concentration

The concentration of sulfuric acid catalyst plays a critical role in determining both the reaction rate and the final product yield [3]. Systematic studies have demonstrated that the optimal catalyst concentration lies within a narrow range, typically requiring only one drop of concentrated sulfuric acid per 2 grams of 4-hydroxybenzoic acid substrate [1] [2]. This corresponds to approximately 0.5 to 1.0 percent by volume of the total reaction mixture [1] [2].

Insufficient catalyst concentration results in significantly reduced reaction rates, leading to incomplete conversion and lower yields [3]. Conversely, excessive catalyst concentrations can lead to undesirable side reactions, including the hydrolysis of the product back to starting materials and potential sulfonation of the acetic anhydride [3]. Studies investigating catalyst concentrations ranging from 0.5 to 5 percent by volume have consistently shown that concentrations above 2 percent result in diminished yields due to these competing reactions [7].

The role of sulfuric acid extends beyond simple catalysis, as it also serves to maintain the anhydrous conditions necessary for efficient esterification [3]. The strong hygroscopic nature of concentrated sulfuric acid helps to remove trace amounts of water that could otherwise compete with the acetylation reaction through hydrolysis pathways [3]. This dual function underscores the importance of precise catalyst concentration control in achieving optimal reaction outcomes [3].

Solvent Selection and Reaction Temperature Effects

The choice of solvent system significantly influences the reaction efficiency and product quality in the synthesis of 4-acetoxybenzoic acid [8] [9]. The most commonly employed approach utilizes acetic anhydride as both the acetylating reagent and the reaction solvent, providing a homogeneous reaction environment that facilitates efficient mass transfer [1] [2]. This neat reaction condition eliminates the need for additional solvents while maximizing the concentration of the acetylating species [1] [2].

Alternative solvent systems have been investigated, including the use of organic solvents such as dichloromethane, acetonitrile, and various alcohols [8] [9]. However, these systems generally require longer reaction times and often result in lower yields compared to the neat acetic anhydride approach [8] [9]. The presence of protic solvents is particularly detrimental as they can compete with the substrate for acetic anhydride, leading to reduced reaction efficiency [8] [9].

Temperature optimization studies reveal that the reaction temperature range of 50 to 60 degrees Celsius provides the optimal balance between reaction rate and product stability [1] [2] [6]. Lower temperatures result in significantly longer reaction times, while temperatures above 80 degrees Celsius can lead to thermal decomposition of both reactants and products [6]. The temperature dependence follows Arrhenius behavior, with conversion rates at 15 minutes increasing from 45 percent at 50 degrees Celsius to 85 percent at 80 degrees Celsius [6].

Detailed temperature studies demonstrate that a linear relationship exists between reaction temperature and both yield and product purity within the operational range [6]. This relationship enables precise process control and optimization for specific production requirements [6]. The thermal stability of 4-acetoxybenzoic acid under reaction conditions has been confirmed through differential scanning calorimetry studies, showing minimal decomposition below 85 degrees Celsius [10].

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-acetoxybenzoic acid, offering substantial improvements in reaction efficiency, energy consumption, and environmental impact [11] [12]. This methodology exploits the unique heating characteristics of microwave irradiation to achieve rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times compared to conventional thermal heating [11] [12].

The microwave-assisted protocol typically involves combining 4-hydroxybenzoic acid with acetic anhydride in a microwave-transparent reaction vessel, followed by brief exposure to microwave irradiation at powers ranging from 400 to 600 watts [12]. Reaction times are reduced from the conventional 15 to 120 minutes to just 2 to 6 minutes, representing a 20 to 40-fold improvement in efficiency [12]. The rapid heating achievable through microwave irradiation enables reaction temperatures of 80 to 115 degrees Celsius to be reached almost instantaneously, facilitating faster reaction kinetics [12].

Yield optimization studies under microwave conditions demonstrate that 4-acetoxybenzoic acid can be obtained in 81 to 92 percent yield, which is comparable to or superior to conventional heating methods [12]. The enhanced yields are attributed to the more uniform heating profile achieved through microwave irradiation, which minimizes the formation of thermal degradation products [12]. Additionally, the rapid heating reduces the exposure time to elevated temperatures, further preserving product integrity [12].

The mechanism of microwave enhancement involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to molecular-level heating that is more efficient than conventional conductive heating [11] [13]. This selective heating effect is particularly beneficial for esterification reactions, where the polar nature of both reactants and intermediates facilitates efficient energy absorption [11] [13]. The result is a more controlled and reproducible reaction environment that consistently delivers high-quality products [11] [13].

Enzymatic Acetylation Approaches

Enzymatic acetylation represents an environmentally sustainable alternative to chemical synthesis methods, utilizing specific enzymes to catalyze the formation of ester bonds under mild reaction conditions [14] [15]. This biocatalytic approach offers several advantages, including high selectivity, reduced environmental impact, and the ability to operate under ambient temperature and pressure conditions [14] [15].

The enzymatic synthesis of 4-acetoxybenzoic acid typically employs esterase or lipase enzymes that demonstrate activity toward phenolic substrates [14] [15]. These enzymes can catalyze the transesterification of 4-hydroxybenzoic acid with acetyl donors such as vinyl acetate or isopropenyl acetate, avoiding the need for strong acid catalysts [14] [15]. The reaction proceeds through the formation of an enzyme-substrate complex, followed by acyl transfer to yield the desired ester product [14] [15].

Optimization studies have identified several critical parameters for enzymatic acetylation success, including enzyme concentration, substrate ratio, reaction temperature, and reaction time [16]. Typical reaction conditions involve enzyme loadings of 10 to 50 milligrams per gram of substrate, temperatures ranging from 25 to 37 degrees Celsius, and reaction times extending from 2 to 24 hours [16] [14]. Under optimized conditions, yields of 70 to 85 percent can be achieved, though these are generally lower than chemical synthesis methods [16] [14].

The kinetic behavior of enzymatic acetylation follows Michaelis-Menten kinetics, with apparent kinetic constants that depend on the specific enzyme employed and reaction conditions [16]. Rate constants for the acetylation step typically range from 0.133 to 0.161 liters per millimole per hour, while the concentration of active enzyme sites determines the overall reaction capacity [16]. The reversible nature of the enzymatic reaction necessitates careful control of reaction conditions to drive the equilibrium toward product formation [16].

Purification Techniques

Recrystallization from Ethanol-Water Systems

Recrystallization from ethanol-water mixtures represents the most widely employed purification method for 4-acetoxybenzoic acid, providing excellent product purity while maintaining high recovery yields [1] [2] [17] [18]. This technique exploits the differential solubility of 4-acetoxybenzoic acid in hot versus cold solvent mixtures to achieve effective separation from impurities and byproducts [1] [2] [17] [18].

The standard recrystallization procedure involves dissolving the crude 4-acetoxybenzoic acid in a minimal volume of hot ethanol, typically at temperatures near the boiling point of the solvent [1] [2]. The hot solution is then treated with an equal volume of hot water, creating a 50 percent ethanol-water mixture that maintains the product in solution at elevated temperatures [1] [2]. Slow cooling of this solution to room temperature, followed by further cooling in an ice bath, induces crystallization of pure 4-acetoxybenzoic acid [1] [2].

Systematic studies of various ethanol-water ratios demonstrate that 50 percent ethanol by volume provides optimal results, yielding recovery rates of 86 to 91 percent with product purities exceeding 96 to 99 percent [18]. Higher ethanol concentrations result in reduced selectivity and lower purity, while lower ethanol concentrations lead to decreased recovery yields due to increased product solubility in the aqueous phase [18]. The formation of needle-like crystals during recrystallization serves as a visual indicator of successful purification [1] [2].

The purification mechanism relies on the preferential crystallization of 4-acetoxybenzoic acid from the cooling solvent mixture, while impurities remain dissolved in the mother liquor [17] [18]. The high degree of purification achieved through this method is attributed to the ordered crystal lattice formation that excludes impurity molecules based on size and chemical compatibility considerations [17] [18]. Multiple recrystallization cycles can be employed when higher purity levels are required, though this comes at the expense of reduced overall recovery [18].

Chromatographic Separation Methods

Chromatographic separation techniques provide powerful alternatives to recrystallization for the purification of 4-acetoxybenzoic acid, particularly when dealing with complex impurity profiles or when high-purity material is required for analytical applications [19] [20]. These methods exploit differential interactions between 4-acetoxybenzoic acid and various stationary phases to achieve separation based on molecular properties such as polarity, size, and hydrogen bonding capacity [19] [20].

Column chromatography using silica gel as the stationary phase represents the most commonly employed chromatographic method for 4-acetoxybenzoic acid purification [19] [20]. The mobile phase typically consists of ethyl acetate-hexane mixtures with compositions ranging from 20:80 to 50:50 volume ratios, depending on the specific impurity profile and desired separation efficiency [19] [20]. Under optimized conditions, recovery yields of 75 to 85 percent can be achieved with product purities of 95 to 98 percent [19] [20].

High-performance liquid chromatography provides the highest resolution separation capability, enabling the purification of 4-acetoxybenzoic acid from closely related structural analogs [19]. Reverse-phase systems using C18 stationary phases with aqueous-organic mobile phases demonstrate excellent separation of 4-acetoxybenzoic acid from its isomeric forms and other benzoic acid derivatives [19]. The retention behavior can be modulated through pH adjustment of the mobile phase, taking advantage of the ionizable carboxylic acid functionality [19] [20].

Ion exchange chromatography offers a complementary approach for 4-acetoxybenzoic acid purification, particularly when dealing with ionic impurities or when concentration and purification need to be accomplished simultaneously [21]. Mixed-bed ion exchange resins such as Amberlite MB20 can effectively remove both anionic and cationic contaminants while retaining the target compound [21]. This approach is particularly valuable for processing dilute solutions, achieving concentration factors exceeding 20-fold while maintaining purities of 97 to 99 percent [21].

| Parameter | Optimal Value | Range Studied | Reference |

|---|---|---|---|

| Catalyst Concentration (H2SO4) | 1 drop per 2g substrate | 0.5-5% by volume | [1] [2] |

| Reaction Temperature (°C) | 50-60 | 25-95 | [1] [2] [6] |

| Reaction Time (min) | 15 | 5-120 | [1] [2] |

| Yield (%) | 80-85 | 65-92 | [1] [2] [6] |

| Solvent System | Acetic anhydride (neat) | Various organic solvents | [1] [2] |

| Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Efficiency | Reference |

|---|---|---|---|---|---|

| Conventional Acetylation | 15-120 min | 50-60 | 80-85 | Moderate | [1] [2] |

| Microwave-Assisted Synthesis | 2-6 min | 80-115 | 81-92 | High | [12] [13] |

| Enzymatic Acetylation | 2-24 hours | 25-37 | 70-85 | Low | [14] [15] |

| Solid-State Synthesis | 10-30 min | 60-80 | 75-90 | High | [11] [22] |

| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Processing Time | Reference |

|---|---|---|---|---|---|

| Recrystallization (Ethanol-Water) | 50% Ethanol in water | 86-91 | 96-99 | 2-4 hours | [17] [18] |

| Column Chromatography | Ethyl acetate/Hexane | 75-85 | 95-98 | 1-2 hours | [19] [20] |

| Precipitation | Cold water | 70-80 | 85-90 | 30-60 min | [1] [2] |

| Mixed-bed Ion Exchange | Amberlite MB20 | 68-82 | 97-99 | 3-5 hours | [21] |

| Temperature (°C) | Rate Constant k1 (L/mol·min) | Activation Energy (kJ/mol) | Conversion at 15 min (%) | Reference |

|---|---|---|---|---|

| 50 | 0.045 | 65.2 | 45 | [6] |

| 60 | 0.078 | 65.2 | 62 | [6] |

| 70 | 0.133 | 65.2 | 78 | [6] |

| 80 | 0.225 | 65.2 | 85 | [6] |

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant